molecular formula C9H9ClN2O4 B2815721 Dimethyl 2-(6-chloropyrazin-2-yl)malonate CAS No. 1820642-22-5

Dimethyl 2-(6-chloropyrazin-2-yl)malonate

Cat. No.: B2815721
CAS No.: 1820642-22-5
M. Wt: 244.63
InChI Key: PLPGWGAAJSDOOO-UHFFFAOYSA-N
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Description

Dimethyl 2-(6-chloropyrazin-2-yl)malonate is an organic compound with the molecular formula C9H9ClN2O4 and a molecular weight of 244.63 g/mol . It is characterized by the presence of a pyrazine ring substituted with a chlorine atom and a malonate ester group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(6-chloropyrazin-2-yl)malonate can be synthesized through a multi-step process involving the reaction of 6-chloropyrazine-2-carboxylic acid with dimethyl malonate. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like dimethylformamide or tetrahydrofuran . The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(6-chloropyrazin-2-yl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2-(6-chloropyrazin-2-yl)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 2-(6-chloropyrazin-2-yl)malonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved depend on the specific enzyme or receptor targeted by the compound .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(6-bromopyrazin-2-yl)malonate
  • Dimethyl 2-(6-fluoropyrazin-2-yl)malonate
  • Dimethyl 2-(6-methylpyrazin-2-yl)malonate

Uniqueness

Dimethyl 2-(6-chloropyrazin-2-yl)malonate is unique due to the presence of the chlorine atom on the pyrazine ring, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents, such as bromine, fluorine, or methyl groups.

Properties

IUPAC Name

dimethyl 2-(6-chloropyrazin-2-yl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c1-15-8(13)7(9(14)16-2)5-3-11-4-6(10)12-5/h3-4,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPGWGAAJSDOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CN=CC(=N1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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